molecular formula C8H12F5NO3 B13588696 3-(2,2-Difluoroethoxy)pyrrolidine,trifluoroaceticacid CAS No. 2792186-91-3

3-(2,2-Difluoroethoxy)pyrrolidine,trifluoroaceticacid

Cat. No.: B13588696
CAS No.: 2792186-91-3
M. Wt: 265.18 g/mol
InChI Key: KGDQKDPQEUJOLZ-UHFFFAOYSA-N
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Description

3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a difluoroethoxy substituent and is often associated with trifluoroacetic acid. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. Trifluoroacetic acid can be used as a solvent or catalyst in this process due to its strong acidic nature and ability to stabilize intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of trifluoroacetic acid in industrial settings helps in maintaining the purity and stability of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethoxy)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is unique due to the combination of the pyrrolidine ring and the difluoroethoxy substituent, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various applications .

Properties

CAS No.

2792186-91-3

Molecular Formula

C8H12F5NO3

Molecular Weight

265.18 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)pyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11F2NO.C2HF3O2/c7-6(8)4-10-5-1-2-9-3-5;3-2(4,5)1(6)7/h5-6,9H,1-4H2;(H,6,7)

InChI Key

KGDQKDPQEUJOLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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